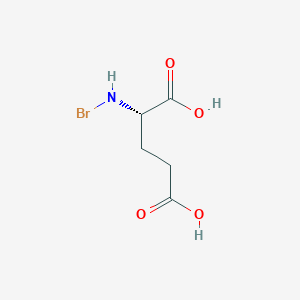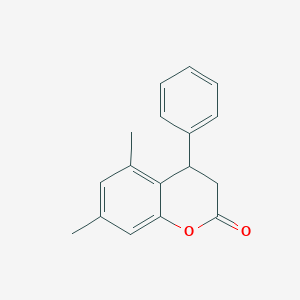![molecular formula C13H10N2 B14447770 3-Methylbenzo[H]cinnoline CAS No. 74082-92-1](/img/structure/B14447770.png)
3-Methylbenzo[H]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbenzo[H]cinnoline is an organic compound belonging to the class of heterocyclic aromatic compounds It is a derivative of cinnoline, which is a fused N-heterocyclic compound The structure of this compound consists of a benzene ring fused to a cinnoline ring with a methyl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[H]cinnoline typically involves a multi-step process. One common method is the cyclization of naphthylamidrazones in the presence of polyphosphoric acid. This one-pot synthesis involves intramolecular Friedel–Crafts acylation followed by instant elimination under heating conditions . The reaction conditions are crucial, as extending the heating beyond three hours can significantly reduce the yield of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the scalability of the synthesis process. Industrial production would likely involve continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzo[H]cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can have different functional groups such as nitro, amino, and halogen groups.
Scientific Research Applications
3-Methylbenzo[H]cinnoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of tubulin polymerization, which is crucial for cell division.
Materials Science: The compound’s aromatic structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a chemical probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Methylbenzo[H]cinnoline, particularly in its role as a tubulin polymerization inhibitor, involves binding to the tubulin protein and preventing its polymerization into microtubules. This disrupts the dynamic assembly of microtubules, which is essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the tubulin protein and associated pathways involved in cell division.
Comparison with Similar Compounds
Similar Compounds
Cinnoline: The parent compound of 3-Methylbenzo[H]cinnoline, with similar chemical properties but lacking the methyl group.
Quinoxaline: Another fused N-heterocyclic compound with a similar structure but different biological activities.
Quinazoline: A compound with a similar fused ring system, known for its pharmacological significance in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
CAS No. |
74082-92-1 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-methylbenzo[h]cinnoline |
InChI |
InChI=1S/C13H10N2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)15-14-9/h2-8H,1H3 |
InChI Key |
PDFSJLNKEHKPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)
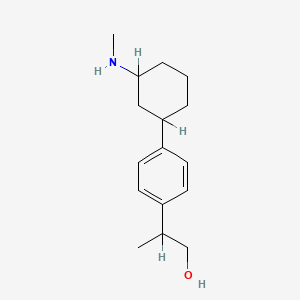
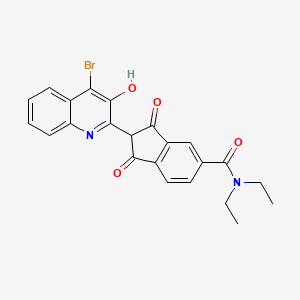
![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
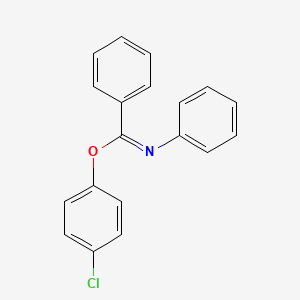
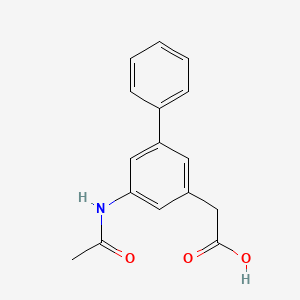

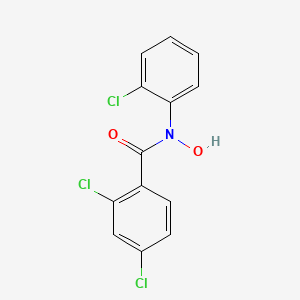

![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
